Tert-butyl 5-formylthiophene-2-carboxylate
Overview
Description
Scientific Research Applications
Structural Studies
- In a study focused on the structural aspects of similar compounds, Gol'dfarb and Konstantinov (1958) demonstrated the potential of formylation and acetylation reactions in thiophene derivatives, such as 2-tert-butyl-5-methylthiophene. Their work contributes to understanding the structural dynamics of tert-butyl thiophene derivatives (Gol'dfarb & Konstantinov, 1958).
Synthesis of Amino Acid Derivatives
- Kollár and Sándor (1993) explored the hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, yielding important intermediates for the synthesis of homochiral amino acid derivatives. This research highlights the utility of tert-butyl thiophene derivatives in the synthesis of valuable synthetic intermediates (Kollár & Sándor, 1993).
Chiral Auxiliary Applications
- Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrating its use as a chiral auxiliary in peptide synthesis. This research shows the role of tert-butyl thiophene derivatives in stereoselective synthesis and as building blocks in peptide chemistry (Studer, Hintermann & Seebach, 1995).
Macromolecule Characterization
- Pesak, Moore, and Wheat (1997) synthesized phenylacetylene dendrimers terminated with tert-butyl esters, demonstrating the transformation of tert-butyl esters to carboxylic acids. This research contributes to the understanding of the solubility and characterization of macromolecules involving tert-butyl thiophene derivatives (Pesak, Moore & Wheat, 1997).
Synthesis of Anticancer Drugs
- Zhang, Ye, Xu, and Xu (2018) developed a high-yield synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This highlights the role of tert-butyl thiophene derivatives in the development of novel anticancer agents (Zhang, Ye, Xu & Xu, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl 5-formylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWEMGJOUIUMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614371 | |
Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135149-43-8 | |
Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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